molecular formula C17H16FN3O B5413702 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea

Cat. No. B5413702
M. Wt: 297.33 g/mol
InChI Key: MYJNUUQAJXHHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea, also known as AG-024322, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and 4. It has been studied for its potential use in cancer treatment and has shown promising results in preclinical studies.

Mechanism of Action

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea inhibits the activity of CDK2 and CDK4 by binding to the ATP-binding site of these enzymes. This prevents the phosphorylation of the retinoblastoma protein (Rb), which is necessary for cell cycle progression. As a result, cancer cells are unable to divide and grow, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function in animal models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea is its specificity for CDK2 and CDK4, which reduces the risk of off-target effects. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its high potency can make it challenging to determine the optimal dose for in vivo studies.

Future Directions

There are several future directions for research on N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea. One area of interest is its potential use in combination with other cancer treatments, such as immunotherapy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to determine the optimal dose and administration route for in vivo studies of this compound.

Synthesis Methods

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea involves several steps, including the reaction of 5-fluoroindole with ethyl chloroformate, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained after purification using column chromatography. The yield of this compound is typically around 30-40%, and the purity is greater than 95%.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea has been studied for its potential use in cancer treatment, specifically in the treatment of breast cancer and non-small cell lung cancer. Preclinical studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of CDK2 and CDK4, which are involved in cell cycle progression. In addition, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-13-6-7-16-15(10-13)12(11-20-16)8-9-19-17(22)21-14-4-2-1-3-5-14/h1-7,10-11,20H,8-9H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJNUUQAJXHHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.